molecular formula C14H19NO4 B2462309 Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate CAS No. 71931-17-4

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Cat. No.: B2462309
CAS No.: 71931-17-4
M. Wt: 265.309
InChI Key: VSCYQSVZCOFFOM-UHFFFAOYSA-N
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Description

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is a chemical compound with the molecular formula C14H19NO4. . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme mechanisms and protein synthesis.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including sedatives and anesthetics.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate involves its conversion into active metabolites that interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((benzyloxycarbonyl)(methyl)amino)acetate
  • Ethyl 2-((benzyloxycarbonyl)(propyl)amino)acetate
  • Ethyl 2-((benzyloxycarbonyl)(butyl)amino)acetate

Uniqueness

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

ethyl 2-[ethyl(phenylmethoxycarbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-15(10-13(16)18-4-2)14(17)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCYQSVZCOFFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OCC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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